molecular formula C18H20FN5O2S B2689366 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide CAS No. 946209-21-8

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2689366
CAS No.: 946209-21-8
M. Wt: 389.45
InChI Key: DJAAKYSOKFWBFO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at the 2-position and a 4-methylpiperazine moiety linked via a 2-oxoacetamide bridge. Its molecular formula is C₁₈H₂₀FN₅O₂S (exact mass: 389.13 g/mol). The thienopyrazole scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability.

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous methodologies in thienopyrazole derivatives (e.g., caesium carbonate-mediated reactions in dry N,N-dimethylformamide) . Structural characterization often employs SHELXL for crystallographic refinement, ensuring precise determination of bond lengths and angles .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-27-11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAAKYSOKFWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and various thieno[3,4-c]pyrazole derivatives. The synthesis may involve:

    Formation of the Thieno[3,4-c]pyrazole Core: This step usually involves cyclization reactions under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.

    Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.

    Formation of the Oxoacetamide Group: This is typically done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: Chlorophenyl Derivative

The closest analog is N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide (CAS: 946332-28-1, C₁₈H₂₀ClN₅O₂S, exact mass: 405.90 g/mol) .

Property Target Compound (4-Fluorophenyl) Chlorophenyl Analog
Substituent 4-Fluorophenyl 4-Chlorophenyl
Molecular Weight 389.13 g/mol 405.90 g/mol
Halogen Atomic Radius 1.47 Å (F) 1.75 Å (Cl)
Electronegativity 3.98 (F) 3.16 (Cl)
Lipophilicity (LogP)* ~2.1 (estimated) ~2.5 (estimated)

Key Differences :

  • Fluorine’s higher electronegativity may enhance hydrogen-bonding interactions with polar residues in target proteins, whereas chlorine’s larger size could improve van der Waals interactions in hydrophobic pockets .

Comparison with Other Oxoacetamide Derivatives

(a) N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
  • Structure: Features an indole core instead of thienopyrazole, with a cyclohexyl group replacing the 4-methylpiperazine.
(b) 2-(4-Benzoyl-1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-(4-methylphenyl)-2-oxoacetamide
  • Structure : Pyrazolopyridine core with benzoyl and benzyl substituents.
  • Properties : Increased steric bulk and aromaticity may enhance binding to kinases or GPCRs but reduce solubility .

Research Findings and Implications

  • Synthetic Challenges : Fluorine substitution requires careful control of reaction conditions to avoid defluorination, whereas chlorine is more stable under typical synthetic protocols .
  • Crystallographic Data: SHELX refinement confirms that the thienopyrazole core adopts a near-planar conformation, critical for stacking interactions in enzyme active sites .

Biological Activity

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide, commonly referred to as G857-0816, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological applications based on recent research findings.

Antimicrobial Properties

Recent studies have indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the 4-fluorophenyl group has been shown to enhance antibacterial potency compared to other substituents .

Table 1: Antimicrobial Activity of Thieno[3,4-c]pyrazole Derivatives

CompoundTarget BacteriaActivity (Zone of Inhibition mm)
G857-0816S. aureus15
E. coli14
P. aeruginosa10
Other AnalogS. aureus17
E. coli16

Anti-parasitic Activity

G857-0816 has also been evaluated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays reported an effective concentration (pEC50) greater than 6, indicating promising anti-parasitic properties. Structural modifications around the pyrazole core have been correlated with enhanced potency against this parasite .

Table 2: Anti-parasitic Activity of G857-0816

CompoundTarget ParasitepEC50 Value
G857-0816T. brucei>6

The mechanism by which G857-0816 exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[3,4-c]pyrazole scaffold interacts with specific enzymes or receptors within microbial cells, leading to inhibition of growth or viability. The incorporation of piperazine derivatives may enhance membrane permeability and facilitate cellular uptake.

Case Studies

Several case studies highlight the efficacy of G857-0816 in various biological assays:

  • Antibacterial Efficacy : A study demonstrated that G857-0816 showed significant inhibition against Gram-positive bacteria with minimal cytotoxicity to mammalian cells.
  • Anti-parasitic Trials : In vitro testing against T. brucei indicated that G857-0816 could potentially serve as a lead compound for developing new treatments for sleeping sickness.

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